molecular formula C42H72O16 B1674470 Lankamycin CAS No. 30042-37-6

Lankamycin

货号: B1674470
CAS 编号: 30042-37-6
分子量: 833 g/mol
InChI 键: JQMACDQCTNFQMM-QAOHEUSVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lankamycin is a macrolide antibiotic isolated from various strains of Streptomyces. This compound may have significant activity against some Gram positive bacteria.

科学研究应用

Introduction to Lankamycin

This compound is a polyketide antibiotic produced by the bacterium Streptomyces rochei. It has garnered significant attention due to its unique structure and potent antimicrobial properties. This article explores the various applications of this compound, particularly in scientific research, including its mechanisms of action, biosynthesis, and potential therapeutic uses.

Structural Insights

Recent studies have revealed the crystal structure of this compound in complex with the ribosomal subunit, providing insights into how it interacts with ribosomal RNA and proteins . Understanding these interactions is crucial for developing new antibiotics that can overcome resistance mechanisms.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic steps that are encoded by specific genes located on plasmids within S. rochei. The identification of key enzymes, including P450 hydroxylases, has been instrumental in elucidating the production mechanisms of this antibiotic . Genetic manipulation techniques have been employed to enhance its yield and discover novel derivatives with improved activity.

Case Study: Genetic Manipulation for Enhanced Production

A study involving the disruption of specific biosynthetic genes in S. rochei led to increased production levels of both this compound and its derivatives. For instance, mutants lacking certain regulatory genes demonstrated significantly higher yields, suggesting that targeted genetic modifications can optimize antibiotic production .

Applications in Antimicrobial Research

This compound's potent antimicrobial properties make it a candidate for further research in treating resistant bacterial infections. Its effectiveness against a range of pathogens positions it as a valuable tool in combating antibiotic resistance.

Comparative Efficacy

AntibioticTarget BacteriaMechanism of ActionEfficacy (MIC)
This compoundStaphylococcus aureusInhibition of protein synthesis0.5 µg/mL
LankacidinBacillus subtilisInhibition of protein synthesis0.25 µg/mL
VancomycinEnterococcus faecalisCell wall synthesis inhibition1 µg/mL

This table illustrates the comparative efficacy of this compound against other well-known antibiotics, highlighting its potential as an alternative treatment option.

Future Directions and Research Opportunities

Ongoing research is focused on exploring the full therapeutic potential of this compound. This includes:

  • Development of Derivatives : Synthesizing analogs that may exhibit enhanced activity or reduced toxicity.
  • Combination Therapies : Investigating synergistic effects with other antibiotics to improve treatment outcomes for resistant infections.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antibacterial activity to inform drug design.

化学反应分析

Hydroxylation Reactions

The hydroxylation of lankamycin is primarily mediated by cytochrome P450 hydroxylases, specifically the enzymes LkmF and LkmK.

  • LkmF is responsible for hydroxylating the C-8 position.

  • LkmK hydroxylates the C-15 position.

Research indicates that the order of these reactions is significant; C-15 hydroxylation occurs before C-8 hydroxylation. Gene disruption studies have confirmed that the absence of LkmF leads to the production of 8-deoxythis compound, while disruption of LkmK results in both 15-deoxythis compound and 8,15-dideoxythis compound .

Glycosylation Steps

The glycosylation of this compound involves two key enzymes:

  • LkmL transfers L-arcanose to the C-3 hydroxyl of 8-deoxylankanolide.

  • LkmI adds D-chalcose to the C-5 hydroxyl of 3-O-L-arcanosyl lankanolide.

Gene disruption experiments have shown that the glycosylation steps occur after the initial hydroxylation reactions, establishing a clear sequence in the biosynthetic pathway .

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound can be summarized as follows:

  • Loading Phase : The precursor molecules (e.g., (S)-2-methylbutyryl CoA) are assembled by polyketide synthases.

  • Hydroxylation Steps :

    • First, LkmK introduces a hydroxyl group at C-15.

    • Next, LkmF introduces a hydroxyl group at C-8.

  • Glycosylation Steps :

    • LkmL attaches L-arcanose to C-3.

    • LkmI attaches D-chalcose to C-5.

  • Acetylation : Finally, acetyl groups are transferred to specific hydroxyl groups by an O-acetyltransferase enzyme encoded by lkmJ .

Structural Analysis of this compound and Its Derivatives

The structural elucidation of this compound and its derivatives has been achieved through various analytical techniques, including NMR spectroscopy and mass spectrometry. The following table summarizes some key NMR data for this compound and its derivatives:

CompoundChemical Shift (δ)Multiplicity
This compound (1)
C-1176.7 (s)Singlet
C-244.8 (d)Doublet
C-377.8 (d)Doublet
3-O-L-arcanosyl lankanolide (2)
C-1175.9 (s)Singlet
C-244.6 (d)Doublet
8-deoxylankanolide (4)
C-1178.2 (s)Singlet
C-243.9 (d)Doublet

This table illustrates the distinct chemical environments present in different derivatives of this compound, highlighting how structural modifications influence their properties .

常见问题

Basic Research Questions

Q. What are the key enzymatic steps in lankamycin biosynthesis, and how can researchers validate them experimentally?

this compound biosynthesis involves modular polyketide synthases (PKS) and post-PKS tailoring enzymes. Key steps include hydroxylation by cytochrome P450 monooxygenases (e.g., LkmK and LkmF). To validate these steps:

  • Construct gene knockout mutants (e.g., lkmK or lkmF mutants) and analyze accumulated intermediates using LC-MS .
  • Perform in vitro bioassays with heterologously expressed enzymes (e.g., in E. coli or Streptomyces lividans) and potential substrates (e.g., 8,15-dideoxylankanolide) .
  • Compare metabolic profiles of wild-type and mutant strains via HPLC or NMR .

Q. How does this compound inhibit bacterial ribosomes, and what experimental designs are optimal for studying this mechanism?

this compound binds to the 50S ribosomal subunit, disrupting peptidyl transferase activity. To study this:

  • Use in vitro ribosome binding assays with purified 50S subunits (e.g., from Deinococcus radiodurans or Staphylococcus aureus) and titrate this compound concentrations (0–100 µM) to measure inhibition kinetics .
  • Employ cryo-EM or X-ray crystallography to resolve ribosome-lankamycin complex structures, identifying key interactions (e.g., with 23S rRNA) .
  • Validate functional inhibition using cell-free translation systems with luciferase reporters .

Advanced Research Questions

Q. How can conflicting data on cytochrome P450 substrate specificity (e.g., LkmK vs. LkmF) be resolved in this compound biosynthesis studies?

Contradictions arise from differences in enzyme efficiency across substrates (e.g., LkmK oxidizes 8,15-dideoxylankanolide more efficiently than 15-deoxythis compound). Methodological solutions include:

  • Comparative kinetic assays : Measure KmK_m and VmaxV_{max} for each enzyme-substrate pair using purified proteins .
  • Structural analysis : Perform molecular docking or mutagenesis to identify active-site residues critical for substrate recognition .
  • Genetic complementation : Introduce point mutations into lkmK or lkmF genes and assess rescue of biosynthetic pathways in mutant strains .

Q. What strategies can elucidate the regulatory interplay between this compound and lankacidin production in Streptomyces rochei?

Both antibiotics are co-regulated by signaling molecules (e.g., SRB1 and SRB2). To investigate this:

  • Transcriptomic profiling : Compare gene expression in wild-type vs. srb1/srb2 knockout strains under varying culture conditions .
  • Metabolomic tracing : Use 13C^{13}C-labeled precursors to track flux through this compound and lankacidin pathways in dual-production mutants .
  • Cross-feeding experiments : Supplement mutant cultures with purified signaling molecules to test induction specificity .

Q. How can researchers optimize heterologous expression systems for this compound pathway engineering?

Challenges include poor solubility of PKS modules and inefficient post-translational modifications. Approaches:

  • Host engineering : Modify Streptomyces chassis strains (e.g., S. coelicolor) to express essential chaperones (e.g., sfp for phosphopantetheinylation) .
  • Modular cloning : Use CRISPR-Cas9 to assemble this compound gene clusters in stages, reducing metabolic burden .
  • Co-culture systems : Pair this compound-producing strains with helper microbes to supply missing precursors (e.g., this compound aglycone) .

Q. Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound-ribosome inhibition assays?

  • Fit dose-response curves (e.g., log[inhibitor] vs. normalized activity) using nonlinear regression models (e.g., Hill equation) .
  • Calculate IC50IC_{50} values with 95% confidence intervals to compare potency across ribosome variants .

Q. How should researchers address incomplete pathway elucidation in this compound biosynthesis?

  • Isotope-guided fractionation : Feed 2H^{2}H- or 13C^{13}C-labeled intermediates to cultures and track incorporation via NMR .
  • Bioinformatic mining : Use antiSMASH or PRISM to predict tailoring enzymes in pSLA2-L plasmid gene clusters .

Q. Tables for Key Experimental Parameters

Assay Type Key Parameters References
Ribosome inhibition50S subunit source, this compound conc. (0–100 µM)
Enzyme kineticsSubstrate purity, KmK_m, VmaxV_{max}
Heterologous expressionHost strain, induction temperature

属性

CAS 编号

30042-37-6

分子式

C42H72O16

分子量

833 g/mol

IUPAC 名称

[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3/t19-,20+,21-,22+,23-,24+,25+,26-,27-,30-,31-,32+,33-,34+,35-,36-,38+,40-,41-,42+/m0/s1

InChI 键

JQMACDQCTNFQMM-QAOHEUSVSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

手性 SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]3C[C@@]([C@@H]([C@@H](O3)C)OC(=O)C)(C)OC)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)(C)O)C)O)OC

规范 SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lankamycin;  Kujimycin B;  A-20338-N2;  A 20338-N2;  A20338-N2;  Antibiotic A-20338-N2; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。